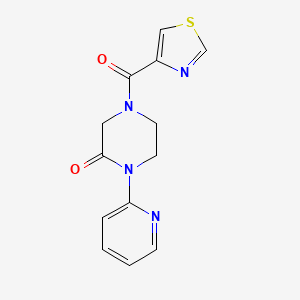
1-(Pyridin-2-yl)-4-(thiazole-4-carbonyl)piperazin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Pyridin-2-yl)-4-(thiazole-4-carbonyl)piperazin-2-one is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in the field of medicinal chemistry. The compound is known for its unique chemical properties, which make it an ideal candidate for drug development.
Wissenschaftliche Forschungsanwendungen
G Protein-Biased Dopaminergics
Compounds with structural motifs similar to 1-(Pyridin-2-yl)-4-(thiazole-4-carbonyl)piperazin-2-one have been explored for their potential as dopaminergic ligands. Research by Möller et al. (2017) focused on the design of G protein-biased partial agonists targeting dopamine D2 receptors. These compounds, characterized by their arylpiperazine core and heterocyclic appendages, showed promise in modulating dopaminergic pathways with potential therapeutic applications in neuropsychiatric disorders (Möller et al., 2017).
Mycobacterium tuberculosis Inhibitors
Thiazole-aminopiperidine hybrids have been identified as novel inhibitors of Mycobacterium tuberculosis GyrB, a key enzyme in bacterial DNA replication. Jeankumar et al. (2013) synthesized a series of these compounds, demonstrating their potential in tuberculosis treatment with notable in vitro activity and low cytotoxicity (Jeankumar et al., 2013).
Antimicrobial Agents
Patel et al. (2012) developed a novel series of thiazolidinone derivatives incorporating the pyridin-2-yl-piperazin motif. These compounds exhibited significant antimicrobial activity against a range of bacterial and fungal pathogens, highlighting their potential as broad-spectrum antimicrobial agents (Patel et al., 2012).
Anticancer Activity
Kumar et al. (2013) explored the anticancer potential of piperazine-2,6-dione derivatives, including those with indole-2-carbonyl and pyridin-yl substituents. These compounds showed promising anticancer activity against various cancer cell lines, suggesting their potential utility in cancer therapy (Kumar et al., 2013).
Alzheimer's Disease Therapy
Compounds featuring the piperazin-1-yl motif have been investigated for their role in Alzheimer's disease therapy. Umar et al. (2019) synthesized a series of acetamides targeting acetylcholinesterase and amyloid β aggregation. These compounds demonstrated potent activity, offering a multifunctional approach to Alzheimer's disease treatment (Umar et al., 2019).
Eigenschaften
IUPAC Name |
1-pyridin-2-yl-4-(1,3-thiazole-4-carbonyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2S/c18-12-7-16(13(19)10-8-20-9-15-10)5-6-17(12)11-3-1-2-4-14-11/h1-4,8-9H,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXDLYHWJIZOIFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)C2=CSC=N2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[1-Methyl-5-(morpholin-4-ylmethyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B2420819.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-1-ethyl-N-(3-morpholinopropyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2420820.png)

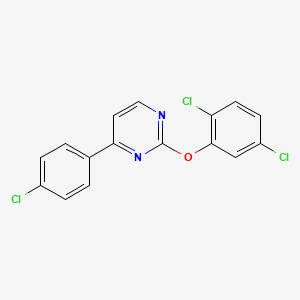
![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-[2-(2-thienyl)ethyl]acetamide](/img/structure/B2420826.png)

![5-(3-fluorobenzyl)-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2420828.png)
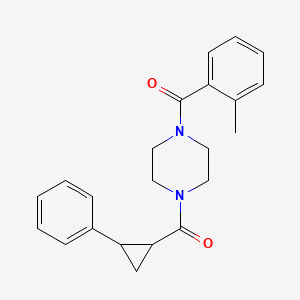
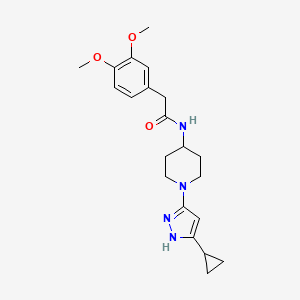
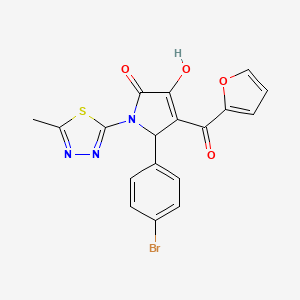
![4-chloro-N-[4-[(4-chlorophenyl)sulfonylamino]-3-(4,4-dimethyl-2,6-dioxocyclohexyl)naphthalen-1-yl]benzenesulfonamide](/img/structure/B2420837.png)

